

Validation of a stability-indicating HPLC method for phenoxymethylpenicillin calcium

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Compound of Interest

Compound Name: *Phenoxymethylpenicillin calcium*

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A Comparative Guide to Stability-Indicating HPLC Methods for **Phenoxymethylpenicillin Calcium**

This guide provides a detailed comparison of various reported stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of **phenoxymethylpenicillin calcium**. The selection of a robust and validated analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by adequately separating the active pharmaceutical ingredient (API) from its degradation products.^[1]

Comparison of HPLC Methodologies

Two primary approaches to HPLC method development for phenoxymethylpenicillin are prevalent: a traditional reversed-phase HPLC (RP-HPLC) method and a modern approach based on Analytical Quality by Design (AQbD) principles. The traditional method is widely used for routine quality control, while the AQbD approach offers a more robust method that is validated to be reliable within a defined design space.^[1]

Data Presentation: Validation Parameters

The following table summarizes the key validation parameters for different HPLC methods reported for the analysis of phenoxymethylpenicillin. This data is compiled from various studies to provide a comparative overview.

Validation Parameter	Method 1 (Traditional RP-HPLC)[2]	Method 2 (RP-HPLC for Degradation Products)[3]	Method 3 (LC/MS) [4]
Linearity Range	Not explicitly stated	100-600 µg/mL (Phenoxymethylpenicillin)	0.0015–10 mg L ⁻¹
1-6 µg/mL (4-Hydroxyphenoxymethylpenicillin)			
Correlation Coefficient (r ²)	> 0.999	> 0.999	Not explicitly stated
Accuracy (% Recovery)	98.6 - 101.2%	99.5 - 100.8%	96 - 102%
Precision (% RSD)	< 2.0%	< 2.0%	1.5 - 5.4% (Intra-day)
1.2 - 4.5% (Inter-day)			
Limit of Detection (LOD)	Not explicitly stated	0.1 µg/mL (Phenoxymethylpenicillin)	Not explicitly stated
0.01 µg/mL (4-Hydroxyphenoxymethylpenicillin)			
Limit of Quantitation (LOQ)	Not explicitly stated	0.5 µg/mL (Phenoxymethylpenicillin)	0.01 mg L ⁻¹
0.05 µg/mL (4-Hydroxyphenoxymethylpenicillin)			

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Traditional Reversed-Phase HPLC for Phenoxyethylpenicillin Potassium

This method is a widely adopted approach for the separation and quantification of phenoxyethylpenicillin.[2]

- Sample Preparation: An accurately weighed quantity of 125mg of phenoxyethylpenicillin potassium working standard is dissolved in 30ml of the mobile phase, then made up to 50ml with the mobile phase and filtered.[2] For tablet analysis, a powder equivalent to 50 mg of phenoxyethylpenicillin is dissolved in 30 ml of diluents, sonicated for about 5 minutes, and then diluted to the mark with diluents.[3]
- HPLC System and Conditions:
 - Column: Hypersil ODS C18 (30 cm x 4 mm, 5 μ m) or equivalent.[2]
 - Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (500:500:5.75, v/v/v).[2]
 - Flow Rate: 1.0 mL/min.[2]
 - Detection: UV at 254 nm.[2]
 - Injection Volume: 20 μ L.[3]
 - Run Time: 10 minutes.[2]

Method 2: Stability-Indicating RP-HPLC for Phenoxyethylpenicillin and its Degradation Product

This method is specifically designed to separate phenoxyethylpenicillin from its known degradation product, 4-hydroxyphenoxyethylpenicillin.[3]

- Sample Preparation: For assay, tablet powder equivalent to 50 mg of phenoxyethylpenicillin is dissolved in 30 ml of diluent, sonicated, and diluted to 50 ml.[3]

For forced degradation studies, the sample is subjected to acidic, basic, oxidative, thermal, and photolytic stress.[3]

- HPLC System and Conditions:
 - Column: Lichrospher 100 RP-18e (250 x 4.0mm, 10μ).[3]
 - Mobile Phase: A mixture of phosphate buffer, methanol, and water (8:42:50, v/v/v), with the pH adjusted to 3.5 ± 0.05 with orthophosphoric acid.[5]
 - Flow Rate: 1.2 mL/min.[3][5]
 - Detection: UV at 254 nm.[3][5]
 - Injection Volume: 20 μL.[3]
 - Column Temperature: Ambient.[3]
 - Run Time: 30 minutes.[3]

Stress Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.

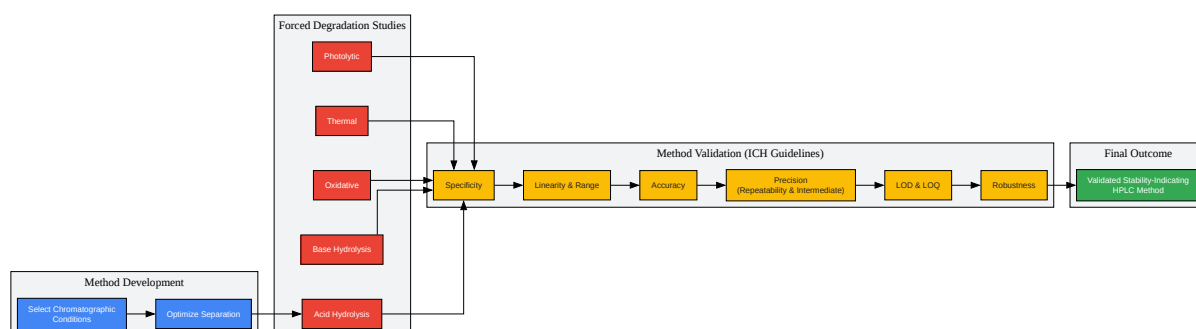
- Acid Hydrolysis: The drug solution is treated with 1 N HCl at room temperature for 1 hour.[6]
- Base Hydrolysis: The drug solution is treated with 0.1 N NaOH at room temperature for 1 hour.[6]
- Oxidative Degradation: The drug solution is treated with 9% H₂O₂ at room temperature for 30 minutes.[6]
- Thermal Degradation: The drug substance is kept in an oven at 105°C for 6 hours.[6]
- Photolytic Degradation: The drug substance is exposed to UV light.[6]

After degradation, the stressed samples are neutralized (for acid and base hydrolysis) and diluted to the appropriate concentration before analysis.[6] The method is considered stability-

indicating if the degradation products are well-resolved from the parent drug peak.[7]

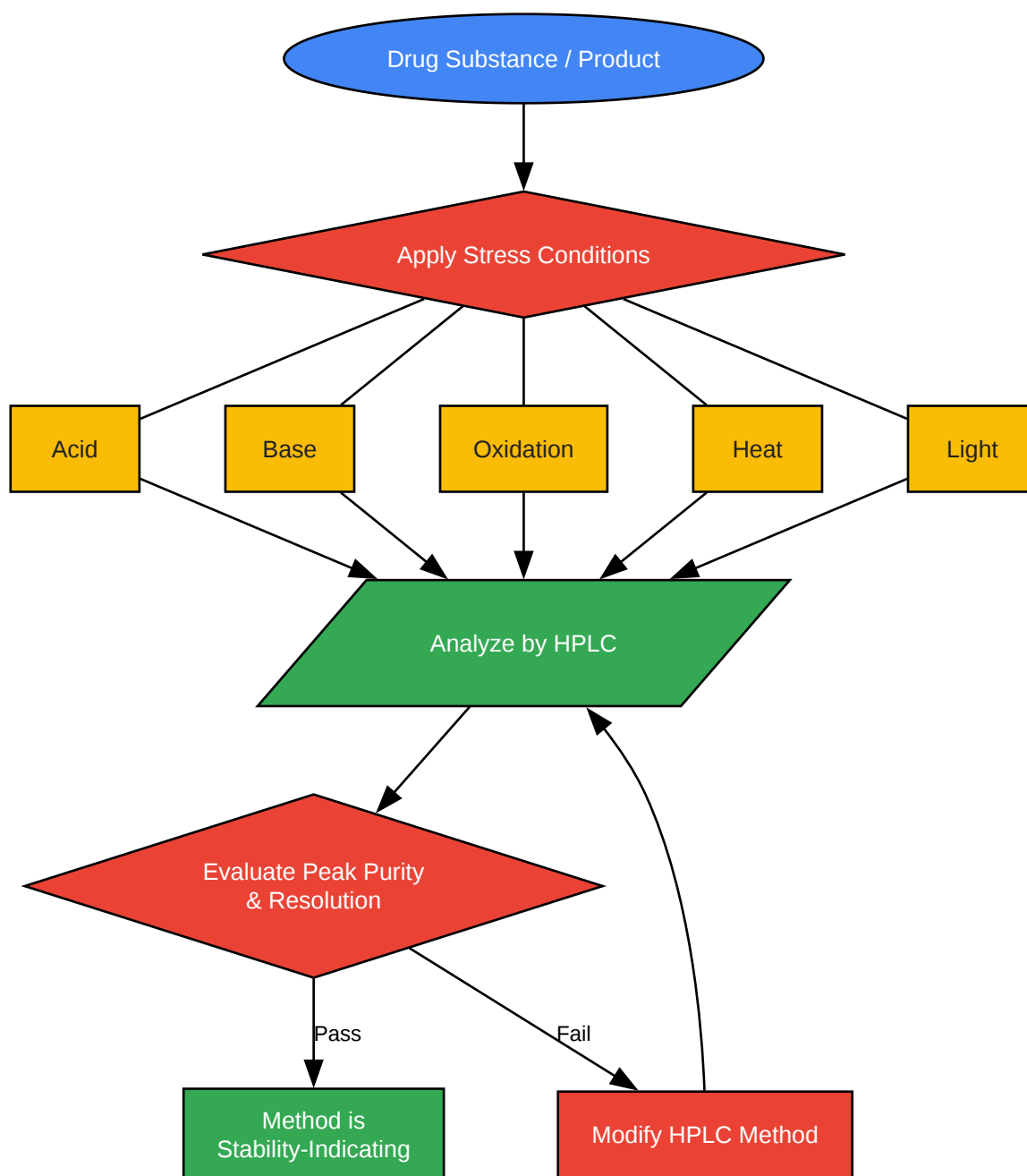
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the validation of a stability-indicating HPLC method.



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Caption: Workflow for the validation of a stability-indicating HPLC method.



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Caption: Logical flow of forced degradation studies for method validation.

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